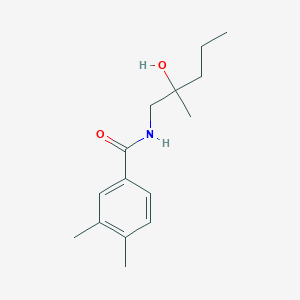
3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide is a chemical compound that belongs to the class of thiazolidinedione derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide involves the inhibition of NF-κB activity and the activation of AMPK. NF-κB is a transcription factor that plays a key role in inflammation and cancer development. By inhibiting its activity, this compound can reduce inflammation and inhibit tumor growth. AMPK is a key regulator of glucose and lipid metabolism. By activating AMPK, this compound can improve glucose uptake and lipid metabolism, which can be beneficial in the treatment of diabetes and obesity.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide can exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects. It can reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells. It can also improve glucose uptake and lipid metabolism, which can be beneficial in the treatment of diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide in lab experiments include its potential therapeutic applications in various diseases and its ability to inhibit NF-κB activity and activate AMPK. However, the limitations of using this compound include its toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide. These include:
1. Further studies to determine the safety and efficacy of this compound in various diseases.
2. Development of new derivatives of this compound with improved efficacy and safety profiles.
3. Investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases.
4. Studies to determine the mechanism of action of this compound in more detail.
5. Investigation of the potential use of this compound as a diagnostic tool for various diseases.
Synthesemethoden
The synthesis of 3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with thionyl chloride to produce 4-fluoro-3-chlorobenzoic acid. This intermediate is then reacted with 2,2-dioxo-1,3,2-dioxathiolane to yield 3-chloro-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide. The final step involves the bromination of this intermediate to produce 3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. Studies have shown that this compound can inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. It has also been found to activate AMP-activated protein kinase (AMPK), a key regulator of glucose and lipid metabolism.
Eigenschaften
IUPAC Name |
3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO3S/c13-10-7-8(1-2-11(10)14)12(16)15-9-3-5-19(17,18)6-4-9/h1-2,7,9H,3-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBLQVCUTLHMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1NC(=O)C2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide](/img/structure/B6643467.png)
![N-tert-butyl-2-[(5-cyanopyridin-2-yl)amino]propanamide](/img/structure/B6643496.png)
![(2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6643498.png)




![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B6643512.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B6643525.png)
![3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol](/img/structure/B6643534.png)
![Methyl 2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]hexanoate](/img/structure/B6643538.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-phenylethanamine](/img/structure/B6643554.png)
